molecular formula C10H16O2Si B11902529 (4-((Trimethylsilyl)oxy)phenyl)methanol CAS No. 115255-86-2

(4-((Trimethylsilyl)oxy)phenyl)methanol

Cat. No.: B11902529
CAS No.: 115255-86-2
M. Wt: 196.32 g/mol
InChI Key: YCGUUIFMQBSIRM-UHFFFAOYSA-N
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Description

(4-((Trimethylsilyl)oxy)phenyl)methanol is an organic compound characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((Trimethylsilyl)oxy)phenyl)methanol typically involves the reaction of 4-hydroxybenzyl alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

4-Hydroxybenzyl alcohol+Trimethylsilyl chlorideThis compound+HCl\text{4-Hydroxybenzyl alcohol} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Hydroxybenzyl alcohol+Trimethylsilyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4-((Trimethylsilyl)oxy)phenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-((Trimethylsilyl)oxy)benzaldehyde or 4-((Trimethylsilyl)oxy)benzoic acid.

    Reduction: Formation of 4-((Trimethylsilyl)oxy)phenylmethane.

    Substitution: Formation of various substituted phenylmethanol derivatives.

Scientific Research Applications

(4-((Trimethylsilyl)oxy)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-((Trimethylsilyl)oxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The phenyl and methanol groups can interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Trifluoromethyl)-2-((Trimethylsilyl)oxy)phenyl)methanol
  • (3-Chloro-5-fluoro-4-((Trimethylsilyl)oxy)phenyl)methanol

Uniqueness

(4-((Trimethylsilyl)oxy)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trimethylsilyl group enhances its stability and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

115255-86-2

Molecular Formula

C10H16O2Si

Molecular Weight

196.32 g/mol

IUPAC Name

(4-trimethylsilyloxyphenyl)methanol

InChI

InChI=1S/C10H16O2Si/c1-13(2,3)12-10-6-4-9(8-11)5-7-10/h4-7,11H,8H2,1-3H3

InChI Key

YCGUUIFMQBSIRM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CC=C(C=C1)CO

Origin of Product

United States

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